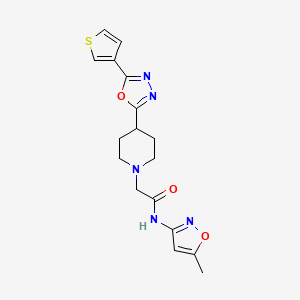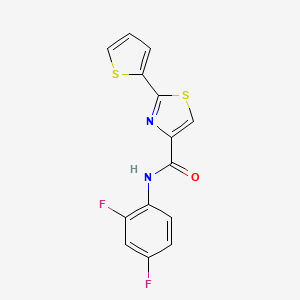![molecular formula C17H15Cl2N3O2 B2449690 N-[(4-carbamoylphenyl)methyl]-5,6-dichloro-N-cyclopropylpyridine-3-carboxamide CAS No. 1030237-90-1](/img/structure/B2449690.png)
N-[(4-carbamoylphenyl)methyl]-5,6-dichloro-N-cyclopropylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-carbamoylphenyl)methyl]-5,6-dichloro-N-cyclopropylpyridine-3-carboxamide (referred to as Compound X) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. Compound X is a small molecule that belongs to the class of pyridine carboxamides and has been synthesized using various methods. We will also list future directions for research on Compound X.
Mecanismo De Acción
Compound X works by inhibiting the activity of an enzyme called vesicular monoamine transporter 2 (VMAT2), which is responsible for the transport of neurotransmitters into synaptic vesicles. By inhibiting VMAT2, Compound X increases the release of neurotransmitters into the synapse, leading to an increase in neurotransmitter signaling.
Biochemical and Physiological Effects:
Studies have shown that Compound X can have a range of biochemical and physiological effects. In animal studies, Compound X has been shown to increase locomotor activity, improve cognitive function, and reduce anxiety-like behavior. Additionally, Compound X has been shown to have potential therapeutic effects in the treatment of depression and other psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Compound X in lab experiments is its specificity for VMAT2 inhibition, which allows for targeted manipulation of neurotransmitter release. However, one limitation is that Compound X has a relatively short half-life, which can make it difficult to maintain consistent levels of inhibition over time.
Direcciones Futuras
There are several future directions for research on Compound X. One area of research is to further investigate the potential therapeutic effects of Compound X in the treatment of depression and other psychiatric disorders. Additionally, research could focus on developing more stable analogs of Compound X with longer half-lives, which could improve its potential for therapeutic use. Finally, research could investigate the potential of Compound X as a tool for studying the role of neurotransmitters in various physiological and pathological conditions.
Métodos De Síntesis
Compound X has been synthesized using various methods, including the reaction of 5,6-dichloro-3-pyridinecarboxylic acid with cyclopropylamine, followed by the reaction with N-(4-aminobenzyl)carboxamide. The resulting product was then treated with acetic anhydride to obtain Compound X. Other methods of synthesis include the reaction of 5,6-dichloro-3-pyridinecarboxylic acid with N-(4-aminobenzyl)carboxamide, followed by the reaction with cyclopropylamine.
Aplicaciones Científicas De Investigación
Compound X has been shown to have potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that Compound X can inhibit the activity of a specific enzyme, which is involved in the regulation of neurotransmitter release. This inhibition can lead to an increase in the release of certain neurotransmitters, such as dopamine and norepinephrine, which can have a positive effect on cognitive function.
Propiedades
IUPAC Name |
N-[(4-carbamoylphenyl)methyl]-5,6-dichloro-N-cyclopropylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O2/c18-14-7-12(8-21-15(14)19)17(24)22(13-5-6-13)9-10-1-3-11(4-2-10)16(20)23/h1-4,7-8,13H,5-6,9H2,(H2,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFWPFBFVUGYDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=C(C=C2)C(=O)N)C(=O)C3=CC(=C(N=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-carbamoylphenyl)methyl]-5,6-dichloro-N-cyclopropylpyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-1,4-Dihydro-4beta-methyl-3-[4-[2-(dicyanomethylene)hydrazino]phenyl]pyridazin-6(5H)-one](/img/structure/B2449607.png)

![2-chloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-nitrobenzamide](/img/structure/B2449610.png)

![N~5~-(3-methoxybenzyl)-4-methyl-2-[(6-methyl-2-pyridyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B2449612.png)
![N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide](/img/structure/B2449614.png)
![3-[[(E)-3-(1-benzylindol-3-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2449620.png)

![5-((2,4-Dichlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2449624.png)
![1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-1H-pyrrole-2-carboxamide](/img/structure/B2449625.png)

![Lithium;4,5,6,7-tetrahydrotriazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B2449628.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone](/img/structure/B2449629.png)
